molecular formula C16H26CuN6O6 B607632 GHK-Cu acetate CAS No. 300801-03-0

GHK-Cu acetate

Cat. No.: B607632
CAS No.: 300801-03-0
M. Wt: 461.97
InChI Key: NOIHSRSQDMJJFH-ULEGLUPFSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

GHK-Cu acetate, also known as glycyl-L-histidyl-L-lysine copper acetate, is a naturally occurring copper complex first identified in human plasma. It is also found in saliva and urine. This compound is a small, naturally occurring tripeptide that has a high affinity for copper ions, which are critical to normal body function. This compound has a variety of roles in the human body, including promoting wound healing, attracting immune cells, exhibiting antioxidant and anti-inflammatory effects, stimulating collagen and glycosaminoglycan synthesis in skin fibroblasts, and promoting blood vessel growth .

Mechanism of Action

Target of Action

GHK-Cu acetate, a complex of the tripeptide Gly-His-Lys and a copper (II) ion, primarily targets fibroblasts, immune cells, and endothelial cells . It plays a crucial role in wound healing, attracting immune cells, and promoting blood vessel growth . It also acts on chondrocytes within the bone, promoting bone growth and formation .

Mode of Action

This compound interacts with its targets in a variety of ways. At the site of tissue injury, it acts as a potent chemoattractant for mast cells, macrophages, and other cells, promoting the release of proteins that stimulate the growth and repair of tissue . It directly acts on fibroblasts by increasing the production of mRNA and protein for collagen, elastin, proteoglycans, glycosaminoglycans, and decorin . These are all critical components in tissue repair and maintenance .

Biochemical Pathways

This compound regulates multiple biochemical pathways. It stimulates the synthesis and breakdown of collagen and glycosaminoglycans, modulates the activity of metalloproteinases and their inhibitors, and stimulates dermatan sulfate, chondroitin sulfate, and decorin . It also stimulates the production of metalloproteases and protease inhibitors, which function to remove damaged tissue proteins .

Pharmacokinetics

It is known that ghk-cu is a naturally occurring copper complex that was first identified in human plasma but has since been found in multiple locations such as saliva and urine . This suggests that it is readily absorbed and distributed throughout the body.

Result of Action

This compound has multiple biological actions. It stimulates blood vessel and nerve outgrowth, increases collagen, elastin, and glycosaminoglycan synthesis, and supports the function of dermal fibroblasts . It also possesses powerful cell protective actions, such as multiple anti-cancer activities and anti-inflammatory actions, lung protection and restoration of chronic obstructive pulmonary disease (COPD) fibroblasts, suppression of molecules thought to accelerate the diseases of aging such as NFκB, anti-anxiety, anti-pain and anti-aggression activities, DNA repair, and activation of cell cleansing via the proteasome system .

Action Environment

It is known that ghk-cu is released from tissues in case of an injury , suggesting that tissue damage or inflammation could influence its release and subsequent actions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GHK-Cu acetate involves the formation of the tripeptide glycyl-L-histidyl-L-lysine, followed by the complexation with copper ions. The tripeptide can be synthesized using standard solid-phase peptide synthesis techniques. The copper complex is then formed by reacting the tripeptide with copper acetate in an aqueous solution under controlled pH conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale peptide synthesis followed by copper complexation. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for use in various applications, including cosmetics and pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

GHK-Cu acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like ascorbic acid, and various metal salts for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized peptide products, while reduction can result in the reduced form of the copper complex .

Scientific Research Applications

GHK-Cu acetate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

GHK-Cu acetate is often compared with other copper peptides and tripeptides, such as:

    Matrixyl® 3000: Another peptide used in cosmetic formulations for its anti-aging properties.

    BPC-157: A peptide known for its regenerative and wound-healing properties.

    TB-500: A peptide that promotes tissue repair and regeneration.

    Ipamorelin: A peptide that stimulates growth hormone release and has regenerative properties.

    Tesamorelin: A peptide used for its effects on body composition and metabolism.

This compound is unique in its ability to modulate a wide range of biological processes, making it a versatile compound for various applications.

Properties

IUPAC Name

copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-aminoacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O4.C2H4O2.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4;/h7-8,10-11H,1-6,15-16H2,(H4,17,18,19,20,21,22,23,24);1H3,(H,3,4);/q;;+2/p-2/t10-,11-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIHSRSQDMJJFH-ULEGLUPFSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)CN.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1=C(N=CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)CN.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26CuN6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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